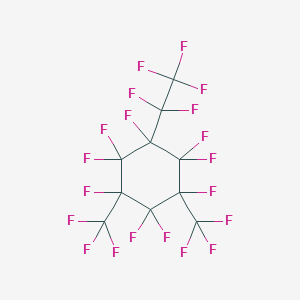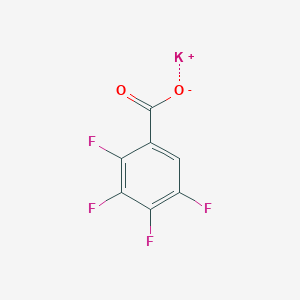![molecular formula C14H2F8O4 B3040169 3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 16583-10-1](/img/structure/B3040169.png)
3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid
Vue d'ensemble
Description
3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-dicarboxylic acid is a highly fluorinated aromatic compound. It is characterized by the presence of eight fluorine atoms and two carboxylic acid groups attached to a biphenyl structure. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available biphenyl The biphenyl is first subjected to halogenation, followed by fluorination using specialized fluorinating agents
Analyse Des Réactions Chimiques
Types of Reactions
3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The carboxylic acid groups can be oxidized to form corresponding anhydrides or reduced to alcohols.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Fluorinated biphenyl derivatives with various functional groups.
Oxidation: Anhydrides or ketones.
Reduction: Alcohols or aldehydes.
Applications De Recherche Scientifique
3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-dicarboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of advanced materials and polymers with high thermal stability and chemical resistance.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques due to its unique fluorine content.
Industry: Utilized in the production of high-performance coatings, lubricants, and electronic materials.
Mécanisme D'action
The mechanism of action of 3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-dicarboxylic acid is primarily based on its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to penetrate biological membranes and interact with specific proteins or enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl: Lacks the carboxylic acid groups, making it less reactive in certain chemical reactions.
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Contains two additional fluorine atoms, which may alter its chemical properties and reactivity.
[1,1’-Biphenyl]-4,4’-diamine, 2,2’,3,3’,5,5’,6,6’-octafluoro-: Contains amino groups instead of carboxylic acid groups, leading to different reactivity and applications.
Uniqueness
3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-dicarboxylic acid is unique due to the presence of both fluorine atoms and carboxylic acid groups, which confer high thermal stability, chemical resistance, and versatility in chemical reactions. This combination of properties makes it particularly valuable in the synthesis of advanced materials and in various scientific research applications.
Propriétés
IUPAC Name |
2-(2-carboxy-3,4,5,6-tetrafluorophenyl)-3,4,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H2F8O4/c15-5-1(3(13(23)24)7(17)11(21)9(5)19)2-4(14(25)26)8(18)12(22)10(20)6(2)16/h(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVUDNGZCSTNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(=O)O)C2=C(C(=C(C(=C2F)F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H2F8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B3040086.png)

![4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3040090.png)
![1-Chloro-4-[(4-chloro-3-nitrophenyl)(difluoro)methyl]-2-nitrobenzene](/img/structure/B3040091.png)










